molecular formula C9H15N3 B1474208 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine CAS No. 1707396-05-1

3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine

Cat. No.: B1474208
CAS No.: 1707396-05-1
M. Wt: 165.24 g/mol
InChI Key: SKRSLWJYADKPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers interesting possibilities for various chemical and biological applications.

Preparation Methods

The synthesis of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

5-cyclobutyl-2-ethylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-12-9(10)6-8(11-12)7-4-3-5-7/h6-7H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRSLWJYADKPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
3-cyclobutyl-1-ethyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.